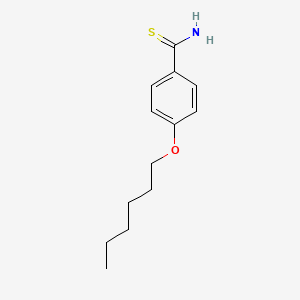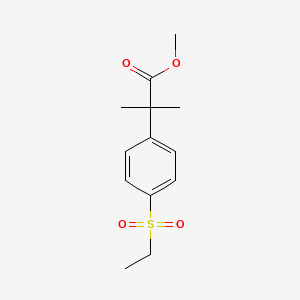
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a brominated pyridine ring and a methylsulfonyl-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 6-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Acylation: The brominated pyridine is then acylated with 2-(4-methylsulfonylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological interactions.
Medicine: As a candidate for drug development and screening.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
- N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- N-(5-fluoro-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- N-(5-iodo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom may also affect the compound’s biological activity and pharmacokinetic properties.
属性
分子式 |
C15H15BrN2O3S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-13(16)7-8-14(17-10)18-15(19)9-11-3-5-12(6-4-11)22(2,20)21/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChI 键 |
YRYPEBPJSYCXSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)

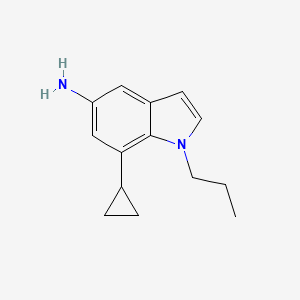
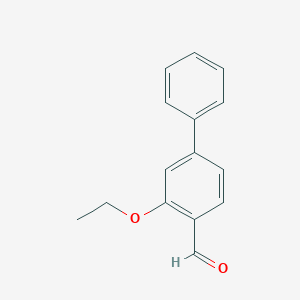
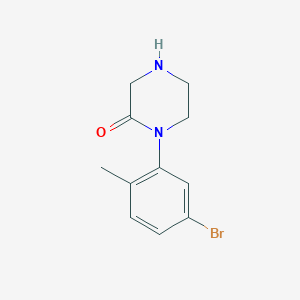

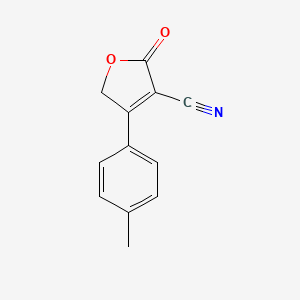


![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)
